molecular formula C11H13N B7890243 1-Tert-butyl-2-isocyanobenzene

1-Tert-butyl-2-isocyanobenzene

Cat. No. B7890243
M. Wt: 159.23 g/mol
InChI Key: FKDNUUPUBOAPAC-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-isocyanobenzene is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Structure Analysis : Research on similar compounds, such as 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene, involves X-ray analysis, photoelectron spectra, and molecular orbital calculations to understand their structure and electronic properties (Gleiter et al., 1998).

  • Polymer Synthesis : Diamines with bulky tert-butyl substituents, such as 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene, are used to synthesize polyimides with specific properties, including high tensile strength and thermal stability (Liaw & Liaw, 1996).

  • Spectroscopic Detection and Chemical Reactions : Compounds like 2,4-Di-tert-butyl-6-cyanothionitrosobenzene are investigated for their unique chemical reactions and spectroscopic detection, including cycloadditions and oxidation reactions (Takahashi et al., 1992).

  • Catalysis and Chemical Transformations : Research on tert-butylbenzene derivatives involves studying their reactions on catalysts like zeolite HBeta, which has implications in hydrocarbon chemistry and secondary reactions of olefins (Sassi et al., 2002).

  • Battery Technology : Investigations into compounds like 3,5-di-tert-butyl-1,2-dimethoxybenzene focus on their application in lithium-ion batteries, particularly in overcharge protection and electrochemical stability (Zhang et al., 2010).

  • Material Science : The study of solid-solid phase transitions and group rotations in organic solids, such as 1,3,5-tri-tert-butylbenzene, provides insights into the dynamics of molecular groups in relation to solid properties (Beckmann et al., 2017).

  • Organic Synthesis and Reactivity : Research on arylpalladium halide complexes with tert-butyl phosphine ligands explores their structural characteristics and reactivity, contributing to the field of organic synthesis and catalysis (Stambuli et al., 2002).

properties

IUPAC Name

1-tert-butyl-2-isocyanobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-11(2,3)9-7-5-6-8-10(9)12-4/h5-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDNUUPUBOAPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.